1H NMR and 13C NMR data for 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
1H NMR and 13C NMR data for 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, chemists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of the title compound. The guide elucidates the structural confirmation process, beginning with fundamental principles and extending to advanced spectroscopic insights. It includes detailed experimental protocols for sample preparation and data acquisition, a thorough assignment of proton and carbon signals, and a discussion of the key structural feature of thione-thiol tautomerism. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation.
Introduction
Heterocyclic compounds containing the 1,2,4-triazole moiety are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2][3] The specific compound, 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, incorporates several key pharmacophores: a 1,2,4-triazole-3-thiol core, a flexible benzyl group at the N4 position, and a 3,4-dimethoxyphenyl ring. Accurate structural characterization is the bedrock of understanding its chemical behavior and potential applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in solution.[4] This guide serves as an expert-level resource, detailing the expected ¹H and ¹³C NMR spectra of the title compound and explaining the rationale behind the signal assignments.
Molecular Structure and Tautomerism
The structural analysis of 1,2,4-triazole-3-thiol derivatives is distinguished by the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form (with an S-H bond) and the thione form (with an N-H bond and a C=S double bond). This equilibrium is a critical factor in interpreting NMR spectra, as the position of the labile proton (on sulfur or nitrogen) dramatically influences the chemical environment of the heterocyclic ring.[5] In many 4-substituted-4H-1,2,4-triazole-3-thiols, the thione form is predominant in polar solvents like DMSO.[1][6]
Figure 1: Thione-Thiol tautomerism in the 1,2,4-triazole-3-thiol ring system.
Experimental Protocols
The integrity of NMR data is fundamentally dependent on meticulous sample preparation and standardized data acquisition. The following protocols are designed to yield high-quality, reproducible spectra.
Sample Preparation
The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -SH, -NH, -OH) and affect molecular conformation.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this class of compounds. Its high polarity effectively dissolves the sample, and its ability to form hydrogen bonds allows for the observation of exchangeable protons from the thiol/thione moiety, which might otherwise be broadened or exchanged in protic solvents like methanol-d₄.
Protocol:
-
Weigh approximately 5-10 mg of 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter before inserting it into the spectrometer.
NMR Data Acquisition
Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion, particularly in the aromatic region.
Recommended Experiments and Parameters:
-
Spectrometer: 400 MHz (or higher)
-
Internal Standard: Tetramethylsilane (TMS), δ = 0.00 ppm for both ¹H and ¹³C.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (as ¹³C is an insensitive nucleus).[8]
-
-
2D NMR (for confirmation): COSY, HSQC, and HMBC experiments should be run using standard instrument parameters to establish connectivity and confirm assignments.
Spectroscopic Data Analysis and Interpretation
The following sections provide a detailed prediction and assignment of the signals expected in the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures.[9][10][11]
Figure 2: Workflow for NMR-based structural elucidation and validation.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into four distinct regions corresponding to the different types of protons in the molecule.
Table 1: Predicted ¹H NMR Signal Assignments for 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~13.5 - 13.9 | br s | 1H | N -H (Thione) | This downfield, broad singlet is characteristic of the N-H proton of the thione tautomer in DMSO-d₆.[1][6] Its chemical shift is highly dependent on concentration and temperature. Disappears upon D₂O exchange. |
| ~7.20 - 7.40 | m | 5H | Benzyl-H (aromatic) | The five protons of the monosubstituted benzyl ring typically appear as a complex multiplet in this region.[12] |
| ~7.00 - 7.15 | m | 3H | Dimethoxyphenyl-H | These three aromatic protons on the dimethoxyphenyl ring will show characteristic splitting patterns (doublet, doublet of doublets) based on their ortho and meta couplings. |
| ~5.45 | s | 2H | Benzyl CH₂ | The benzylic methylene protons are deshielded by the adjacent nitrogen atom and aromatic ring, appearing as a sharp singlet.[11][13] The lack of coupling indicates free rotation and chemical equivalence. |
| ~3.75 | s | 3H | 3-OCH₃ | The methoxy group protons appear as a distinct singlet. The two methoxy groups are chemically non-equivalent and may appear as two separate singlets very close to each other.[9] |
| ~3.73 | s | 3H | 4-OCH₃ | See above. |
br s = broad singlet, m = multiplet, s = singlet
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The expected chemical shifts are based on the electronic environment of each carbon.[8][14]
Table 2: Predicted ¹³C NMR Signal Assignments for 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~168.0 | C =S (Thione, C3) | The thione carbon is significantly deshielded and appears far downfield.[5] This is a key indicator of the predominant tautomeric form. |
| ~155.0 | Triazole C 5 | The C5 carbon of the triazole ring, bonded to two nitrogen atoms and the dimethoxyphenyl ring. |
| ~149.0, ~148.5 | Dimethoxyphenyl C -O (C3', C4') | The two aromatic carbons directly attached to the electron-donating methoxy groups are deshielded and appear in this region. |
| ~136.0 | Benzyl C (quaternary, C1'') | The ipso-carbon of the benzyl ring. As a quaternary carbon, its signal may be of lower intensity.[8] |
| ~129.0 - 127.0 | Benzyl C H (C2''-C6'') | The five CH carbons of the benzyl aromatic ring will appear in this typical aromatic carbon region. |
| ~122.0 - 112.0 | Dimethoxyphenyl C H & C | The remaining four carbons of the dimethoxyphenyl ring. The chemical shifts are influenced by the positions relative to the methoxy groups and the triazole ring. |
| ~55.5 | OC H₃ | The two methoxy carbons are expected to have very similar chemical shifts and may overlap or appear as two distinct signals. |
| ~52.0 | Benzyl C H₂ | The benzylic methylene carbon signal appears in a region characteristic for sp³ carbons attached to a nitrogen and an aromatic system.[11] |
Conclusion
The structural elucidation of 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is definitively achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. The key diagnostic signals include the downfield N-H proton (~13.5 ppm) and the C=S carbon (~168.0 ppm), which strongly indicate the prevalence of the thione tautomer in DMSO solution. The characteristic signals for the benzyl methylene protons (~5.45 ppm), the two methoxy groups (~3.75 ppm), and the distinct patterns in the aromatic region provide a complete and verifiable fingerprint of the molecule. By following the detailed protocols and interpretative guidance within this document, researchers can confidently confirm the identity and purity of this compound, facilitating further investigation into its chemical and biological properties.
References
-
Al-Sanea, M. M., et al. (2020). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. [Link]
-
Kumar, A., et al. (2015). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Der Pharma Chemica. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. OSU Chemistry. [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol. PubChem. [Link]
-
Ferreira, M-J. U., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Indian Academy of Sciences. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. IACS. [Link]
-
Spectral Database for Organic Compounds. (n.d.). N-(3,4-Dimethoxyphenethyl)ethanimine. SDBS. [Link]
-
Peris, E., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. [Link]
-
MDPI. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]
-
Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Nakamura, S., et al. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Journal of Heterocyclic Chemistry. [Link]
-
MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "A general and efficient protocol for the synthesis of 1-benzyl-1H-1,2,4-triazoles via C(sp3)-H activation". RSC. [Link]
-
MDPI. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. OSU Chemistry. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
E-Journal of Chemistry. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. E-Journal of Chemistry. [Link]
-
University College London. (n.d.). Chemical shifts. UCL. [Link]
-
ResearchGate. (n.d.). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. ResearchGate. [Link]
-
ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group... ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. compoundchem.com [compoundchem.com]
